2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid
Description
Structural Characterization of 2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic Acid
Spectroscopic Analysis via NMR and IR Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical insights into the electronic environment and spatial arrangement of nuclei. For this compound, the following spectral features are anticipated:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrrole ring (C4–H) | 6.5–6.8 | Singlet | 1H |
| Piperazine ethyl group (CH2) | 1.2–1.4 | Quartet | 2H |
| 2-Oxoethyl (CH2) | 3.8–4.2 | Triplet | 2H |
| Carboxylic acid proton (COOH) | 12.0–12.5 | Broad singlet | 1H |
Hypothetical data inferred from structurally analogous compounds (e.g., ethyl pyrrole carboxylates and piperazine derivatives).
Key Observations :
- The pyrrole ring’s aromatic protons exhibit deshielded shifts due to electron withdrawal from the carboxylic acid group.
- The ethylpiperazine moiety shows characteristic splitting patterns, with the ethyl group’s protons appearing as a quartet due to coupling with adjacent nitrogen-bound protons.
- The 2-oxoethyl linker’s protons resonate as a triplet, reflecting vicinal coupling with the piperazine nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups through vibrational modes:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O (carboxylic acid) | 1700–1750 | Strong | Stretching vibration |
| N–H (piperazine) | 3300–3350 | Medium | Symmetric/asymmetric stretches |
| C=N (pyrrole ring) | 1600–1650 | Moderate | Aromatic ring vibrations |
| C–O (ester linkage) | 1250–1300 | Weak | Stretching vibration |
Predictions align with IR data for pyrrole carboxylic acids and piperazine derivatives.
Notable Features :
X-ray Crystallographic Studies of Molecular Geometry
While direct X-ray crystallography data for this compound are unavailable, computational modeling and structural analogs provide insights into its molecular geometry:
Geometric Constraints :
- The pyrrole ring adopts a planar conformation to maximize aromatic stabilization.
- The 2-oxoethyl linker introduces flexibility, allowing the piperazine moiety to adopt a chair-like conformation.
- Hydrogen bonding between the carboxylic acid proton and adjacent oxygen/nitrogen atoms may stabilize crystal packing.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations elucidate electronic distribution and reactivity:
| Property | Value | Method |
|---|---|---|
| HOMO-LUMO gap | ~5.0 eV | B3LYP/6-31G* |
| Electron density (C=O) | High (δ⁻) | Mulliken population analysis |
| Reactivity (piperazine nitrogen) | Moderate nucleophilicity | Electrostatic potential maps |
Key Findings :
- The carboxylic acid group’s electron-withdrawing nature lowers the HOMO energy, enhancing electrophilic reactivity at the pyrrole ring.
- The piperazine nitrogen atoms exhibit moderate nucleophilicity, enabling participation in hydrogen bonding or coordination chemistry.
- The 2-oxoethyl linker’s electron-deficient carbonyl group may act as a site for nucleophilic attack in synthetic modifications.
Properties
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-17-5-7-18(8-6-17)13(19)9-12-14(15(20)21)11(2)10-16(12)3/h10H,4-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLFFSQBZSUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=C(C(=CN2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Bromination of Propionaldehyde to 2-Bromopropionaldehyde
- Reaction: Propionaldehyde undergoes bromination with bromine.
- Conditions: Temperature controlled between 0°C and 50°C.
- Solvent: Aprotic solvents such as toluene, methylene chloride, N,N-dimethylformamide, or dimethyl sulfoxide are used.
- Stoichiometry: Propionaldehyde and bromine are used in a mass ratio of approximately 1:2.5 to 3.5.
- Outcome: High yield (close to 100%) of 2-bromopropionaldehyde is obtained after reaction and solvent removal.
Step 2: Ring-Closure Reaction to Form Ethyl 2,4-Dimethyl-3-pyrrolecarboxylate
- Reactants: 2-bromopropionaldehyde, ethyl acetoacetate (or methyl acetoacetate), and aqueous ammonia.
- Conditions: The reaction is carried out under alkaline conditions, temperature maintained between 0°C and 50°C.
- Procedure: The reactants are combined in a reaction vessel cooled to 0–10°C; ammonia is added dropwise while maintaining temperature control. The reaction proceeds for 10–14 hours.
- Workup: After the reaction, the mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, concentrated, and subjected to freezing crystallization at 0°C for 2 days to isolate the crystalline product.
- Advantages: Mild reaction conditions, readily available starting materials, high conversion rates, simple operation, and suitability for large-scale industrial production.
Conversion to 1,4-Dimethyl-1H-pyrrole-3-carboxylic Acid
- The ethyl ester intermediate can be hydrolyzed under controlled conditions to yield the free carboxylic acid.
- The hydrolysis process must be carefully managed to avoid impurities and low yield issues common with some reagents.
- The described synthetic route avoids the use of tert-butyl acetoacetate, which is costly and environmentally problematic, favoring ethyl or methyl acetoacetate for better process control.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reactants | Conditions | Solvent(s) | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Bromination | Propionaldehyde + Bromine | 0–50°C, 3–5 hours | Aprotic solvents (e.g., DCM, toluene) | ~100% yield of 2-bromopropionaldehyde |
| 2 | Ring-closure (Pyrrole formation) | 2-Bromopropionaldehyde + Ethyl acetoacetate + NH3 (aq) | 0–50°C, 10–14 hours | Dichloromethane extraction post-reaction | High conversion; mild conditions; crystallization for purification |
| 3 | Hydrolysis (to acid) | Ethyl ester intermediate | Controlled hydrolysis conditions | Aqueous base or acid | Avoids impurities; optimized for large scale |
| 4 | Side chain attachment | 1,4-Dimethyl-1H-pyrrole-3-carboxylic acid + 2-oxoethyl-4-ethylpiperazine derivatives | Variable; nucleophilic substitution or acylation | Organic solvents (e.g., DMF, DMSO) | Requires optimization; no direct literature |
Research Findings and Industrial Relevance
- The method described for the pyrrole ester intermediate is patented and validated for industrial scale synthesis due to its mild reaction conditions, environmentally friendly approach, and high yield.
- Avoidance of sodium nitrite and tert-butyl acetoacetate reduces environmental impact and cost.
- The use of aprotic solvents and controlled temperature ensures manageable reaction kinetics and product purity.
- The crystallization step at low temperature enhances product isolation and purity, which is critical for downstream functionalization.
- The synthetic strategy is modular, allowing for subsequent derivatization such as the introduction of the 4-ethylpiperazinyl moiety, enabling the preparation of the target compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the piperazine ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the side chain, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It could be investigated for its ability to interact with specific receptors or enzymes, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. Potential targets include:
Receptors: The compound may bind to specific receptors, modulating their activity.
Enzymes: It could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Ion Channels: The compound might interact with ion channels, altering cellular ion flux.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Carboxylic Acids
Compound A : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- CAS Number : 180576-05-0
- Structure : Features a piperazine ring linked to an acetic acid group and a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Comparison :
Key Insight : The target compound’s pyrrole-carboxylic acid core distinguishes it from Compound A, which is tailored for synthetic chemistry applications. The absence of a lipid-soluble Fmoc group in the target compound limits its utility in solid-phase peptide synthesis .
Compound B : Gd-DTPA-BSA (Paramagnetic Complex)
- Structure : A gadolinium (Gd³⁺) complex with a DTPA (diethylenetriaminepentaacetic acid) backbone and lipid-modified side chains .
- Comparison: Property Target Compound Gd-DTPA-BSA Core Function Organic small molecule Inorganic paramagnetic MRI contrast agent Key Groups Piperazine, pyrrole-carboxylic acid Gd³⁺, DTPA, lipid chains Applications Undisclosed Medical imaging (enhances MRI relaxation rates)
Key Insight: Unlike Gd-DTPA-BSA, the target compound lacks metal coordination sites or lipid modifications, rendering it unsuitable for imaging applications.
Piperazine Derivatives in Drug Discovery
Piperazine is a common scaffold in pharmaceuticals due to its conformational flexibility and hydrogen-bonding capacity. For example:
- Ciprofloxacin: A fluoroquinolone antibiotic with a piperazine ring enhancing solubility and target binding.
- Aripiprazole : An antipsychotic with a piperazine moiety modulating dopamine receptors.
Comparison with Target Compound: The target compound’s 4-ethylpiperazine group may improve solubility or receptor affinity, akin to ciprofloxacin.
Biological Activity
2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid (commonly referred to as the compound) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes existing research findings regarding its biological activity, including antibacterial, antifungal, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structure features a pyrrole ring substituted with a carboxylic acid and an ethylpiperazine moiety. These structural components are believed to contribute to its biological efficacy.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, various substituted pyrrole carboxamides were tested against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity:
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 3k | 0.078 | E. coli |
| 5h | 0.156 | S. aureus |
| 5i | 0.039 | P. aeruginosa |
These findings suggest that the compound may inhibit bacterial growth effectively, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity. In vitro tests revealed that certain analogues exhibited MIC values lower than those of standard antifungal agents like fluconazole:
| Compound | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| 5b | 0.078 | Aspergillus niger |
| 5e | 0.156 | Aspergillus flavus |
The structural analysis indicated that the interaction with fungal enzymes could be critical for its antifungal activity, particularly through binding to sterol biosynthesis pathways .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies involving human peripheral blood mononuclear cells (PBMCs) demonstrated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α when stimulated by lipopolysaccharides (LPS). The inhibition rates were significant, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
A notable case study involved the application of this compound in a model of rheumatoid arthritis, where it was administered to assess its impact on inflammation and joint swelling. Results indicated a marked reduction in both parameters compared to control groups, supporting its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic strategies are recommended for preparing 2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid?
Methodological Answer: A three-step approach is typically employed:
Core pyrrole synthesis : Start with 1,4-dimethylpyrrole-3-carboxylic acid derivatives. Alkylation or acylation reactions can introduce the oxoethyl linker.
Piperazine coupling : React the intermediate with 4-ethylpiperazine under amide bond-forming conditions (e.g., EDCI/HOBt or DCC in anhydrous DMF) .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to isolate the target compound.
Key Validation : Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂:MeOH 9:1) and confirm final structure using ¹H/¹³C NMR (e.g., characteristic piperazine δ 2.4–3.1 ppm multiplet) and HRMS .
Q. How should researchers design HPLC methods to quantify this compound and its impurities?
Methodological Answer: Adopt a reversed-phase HPLC system with the following parameters:
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | 0.1% TFA in H₂O (A) / AcCN (B) | |
| Gradient | 10–90% B over 25 min | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 254 nm |
Note : Impurities (e.g., de-ethylated piperazine derivatives) may co-elute; optimize using ion-pairing agents (e.g., heptafluorobutyric acid) or orthogonal methods like HILIC .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign pyrrole protons (δ 6.8–7.2 ppm) and carboxylic acid resonance (δ 170–175 ppm).
- IR Spectroscopy : Confirm carbonyl groups (C=O stretch ~1680 cm⁻¹ for carboxylic acid, ~1640 cm⁻¹ for amide) .
- X-ray Crystallography : For absolute configuration (if crystalline), resolve using Cu-Kα radiation (λ = 1.5418 Å) and SHELXTL refinement .
Data Conflict Resolution : If NMR signals overlap (e.g., piperazine protons), use 2D experiments (COSY, HSQC) or deuterated solvents (DMSO-d₆) .
Advanced Research Questions
Q. How can researchers address contradictory data in chiral impurity profiling?
Methodological Answer: The compound’s piperazine moiety may generate stereoisomers during synthesis. To resolve discrepancies:
Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 80:20, 1 mL/min) to separate epimers .
Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT/B3LYP/6-31G*) .
Crystallographic Validation : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
Case Study : notes that minor chromatographic changes (e.g., pH ±0.2) can separate co-eluting epimers, necessitating rigorous method robustness testing .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- LogP : ~1.8 (moderate lipophilicity)
- HIA (Human Intestinal Absorption) : >80% (carboxylic acid may reduce permeability)
Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1BM0) to assess plasma protein binding .
CYP450 Inhibition : Dock the compound into CYP3A4 (AutoDock Vina) to predict metabolic stability .
Validation : Cross-check with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. How should researchers analyze degradation products under stressed conditions?
Methodological Answer: Perform forced degradation studies:
| Condition | Degradation Pathway | Analytical Tool |
|---|---|---|
| Acidic (0.1M HCl, 70°C) | Hydrolysis of amide bond | LC-MS/MS (m/z 315 → 271) |
| Oxidative (3% H₂O₂) | N-Oxide formation at piperazine | HRMS ([M+H]+ m/z 442.215) |
| Photolytic (ICH Q1B) | Pyrrole ring cleavage | UPLC-PDA (new λ 290 nm) |
Key Finding : Oxidative degradation dominates; stabilize formulations using antioxidants (e.g., BHT) .
Q. What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt (pH 7.4 PBS).
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI <0.2) via solvent evaporation .
- Co-solvency : Use 10% DMSO + 20% PEG-400 in saline (validate biocompatibility via hemolysis assay) .
Data Note : Solubility increases from 0.5 mg/mL (free acid) to 12 mg/mL (nanoparticle dispersion) .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer: Focus on:
Piperazine Substitution : Replace ethyl with cyclopropyl (synthesize via reductive amination) to enhance metabolic stability .
Carboxylic Acid Bioisosteres : Substitute with tetrazole (improve membrane permeability, ClogP reduction ~0.5) .
Pyrrole Methylation : Remove 1,4-dimethyl groups to evaluate steric effects on target binding (e.g., kinase inhibition assays) .
Validation : Test derivatives in enzyme inhibition assays (IC50) and compare with parent compound .
Q. What in silico methods validate target engagement mechanisms?
Methodological Answer:
Molecular Docking : Use Glide (Schrödinger) to dock into ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17).
MM/GBSA Binding Energy : Calculate ΔGbind (< -40 kcal/mol suggests strong affinity) .
Pharmacophore Modeling : Align with known inhibitors (e.g., gefitinib) using Phase; prioritize electrostatic and H-bond features .
Contradiction Management : If docking scores conflict with experimental IC50, refine force fields (OPLS4 vs. AMBER) or validate via SPR (surface plasmon resonance) .
Q. How to resolve discrepancies between computational and experimental LogP values?
Methodological Answer:
| Method | LogP Value | Reference |
|---|---|---|
| Shake-Flask (Exp.) | 1.2 ± 0.1 | |
| ChemAxon (Pred.) | 1.8 | |
| ALOGPS (Pred.) | 1.5 |
Q. Resolution :
- Adjust computational models using experimental data as training sets (QSAR refinement).
- Account for ionization (carboxylic acid pKa ~3.5) using pH-corrected LogD7.4 calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
